molecular formula C17H28ClNO2 B4576359 1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride

Cat. No.: B4576359
M. Wt: 313.9 g/mol
InChI Key: BZTHOQXYUAQWLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.1808568 g/mol and the complexity rating of the compound is 273. The solubility of this chemical has been described as >47.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Aerobic Reactions of Ammonia/3,5-Di-tert-butylcatechol Schiff-Base Condensation Products with Copper :

    • This study explored the reactions of 3,5-di-tert-butylcatechol and ammonia in pyridine solution, forming various compounds under an atmosphere of dioxygen. These reactions, in the presence of Cu(II), resulted in the formation of the Cat-N-SQ radical ligand in the Cu(py)2(Cat-N-SQ) complex. The research focused on the magnetic properties of these complexes, contributing to understanding the magnetic exchange in copper-based radical systems (Speier, Csihony, Whalen, & Pierpont, 1996).
  • Selective Deblocking of Propargyl Carbonates :

    • This paper discusses the use of propargyloxycarbonyl chloride to protect hydroxyl and amino functionalities in amino alcohols and aminophenols. The study details an orthogonal protection strategy for hydroxyl and amino functionalities, which is significant in the field of synthetic chemistry, particularly for compounds like 1-(4-tert-butylphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride (Ramesh, Bhat, & Chandrasekaran, 2005).
  • Antioxidant Activities of Phenols and Catechols :

    • The paper presents a study on the antioxidant activities of various phenols and catechols, including 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butylcatechol. The research provides insights into the role of these compounds in donating hydrogen atoms to radicals, highlighting their potential application in antioxidant-related fields (Barclay, Edwards, & Vinqvist, 1999).
  • Phenol and Aniline Oxidations Catalyzed by Dirhodium :

  • Hydrogenation of tert-Butylphenols in Supercritical Carbon Dioxide :

    • This study investigated the hydrogenation of tert-butylphenols using a charcoal-supported rhodium catalyst in supercritical carbon dioxide (scCO2). The research is significant in understanding the hydrogenation processes and the potential applications of scCO2 in enhancing reaction efficiencies, relevant to compounds like this compound (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

Properties

IUPAC Name

1-(4-tert-butylphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-17(2,3)14-6-8-16(9-7-14)20-13-15(19)12-18-10-4-5-11-18;/h6-9,15,19H,4-5,10-13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTHOQXYUAQWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669103
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.